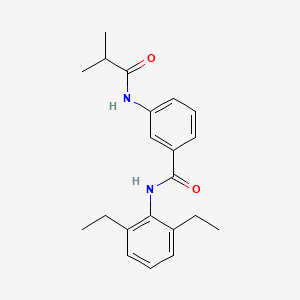

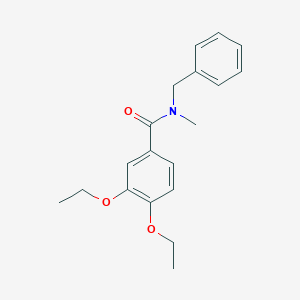

N-(2,6-diethylphenyl)-3-(isobutyrylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,6-diethylphenyl)-3-(isobutyrylamino)benzamide, commonly known as DEET, is a widely used insect repellent. It was first developed in 1956 by the United States Department of Agriculture and has since become the most commonly used insect repellent in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas, and is effective in preventing the transmission of diseases such as malaria, dengue fever, and Lyme disease.

Mechanism of Action

The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect human hosts through their sense of smell. DEET may also act as a deterrent by causing an unpleasant taste or sensation on the insect's mouthparts.

Biochemical and Physiological Effects:

DEET has been shown to have a low toxicity and is generally considered safe for human use. However, some studies have suggested that DEET may have neurotoxic effects in certain populations, such as children and pregnant women. DEET has also been shown to have a negative impact on some aquatic organisms.

Advantages and Limitations for Lab Experiments

DEET is a widely used insect repellent and has been extensively studied for its effectiveness and safety. Its use in lab experiments allows for the control of insect populations and the study of insect behavior and physiology. However, the use of DEET in lab experiments may not accurately reflect the effects of DEET in natural environments, and caution should be taken when extrapolating results to real-world situations.

Future Directions

Future research on DEET could focus on the development of more effective and safer insect repellents, as well as the study of DEET's impact on non-target organisms and the environment. Research could also focus on the development of alternative methods for insect control, such as the use of genetically modified mosquitoes or the development of vaccines against insect-borne diseases.

Synthesis Methods

DEET is synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with diethylamine, followed by reduction of the nitro group to an amine, and subsequent acylation with isobutyryl chloride. The final product is then purified through recrystallization.

Scientific Research Applications

DEET has been extensively studied for its insect repellent properties and its safety for human use. It is approved by the Environmental Protection Agency (EPA) for use on skin and clothing and is considered safe when used as directed. DEET has been shown to be effective in repelling a variety of insects and is the recommended insect repellent for use in areas with a high risk of insect-borne diseases.

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-3-(2-methylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-5-15-9-7-10-16(6-2)19(15)23-21(25)17-11-8-12-18(13-17)22-20(24)14(3)4/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAWCVNZCYVHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)

![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)

![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)

![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)